Cas no 863459-44-3 (N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)

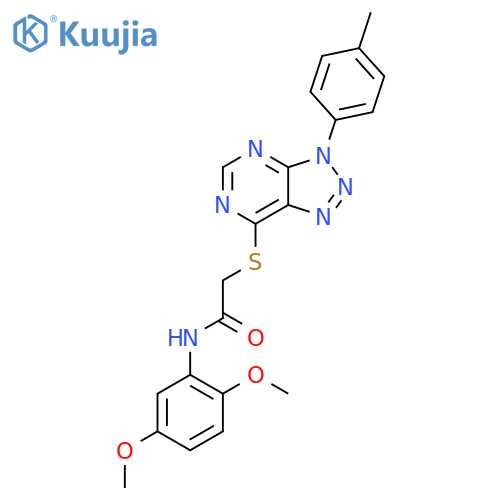

863459-44-3 structure

商品名:N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- F0682-0712

- SR-01000138337

- 863459-44-3

- AKOS024596453

- N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

- SR-01000138337-1

- N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

- N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Acetamide, N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]-

- N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide

-

- インチ: 1S/C21H20N6O3S/c1-13-4-6-14(7-5-13)27-20-19(25-26-27)21(23-12-22-20)31-11-18(28)24-16-10-15(29-2)8-9-17(16)30-3/h4-10,12H,11H2,1-3H3,(H,24,28)

- InChIKey: ZSZOQRKMUQGBJI-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1C=C(C=CC=1OC)OC)=O)C1=C2C(=NC=N1)N(C1C=CC(C)=CC=1)N=N2

計算された属性

- せいみつぶんしりょう: 436.13175969g/mol

- どういたいしつりょう: 436.13175969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 594

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 129Ų

N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0682-0712-2mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-20mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-2μmol |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-10mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-50mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-5mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-3mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-30mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-20μmol |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0682-0712-100mg |

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |

863459-44-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

863459-44-3 (N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量